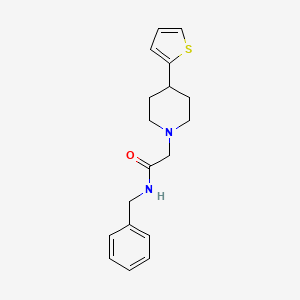

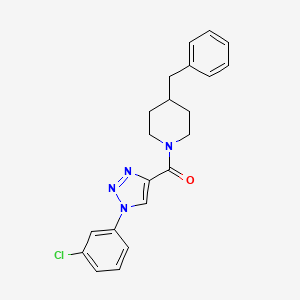

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide, also known as PPMB, is a synthetic compound that has shown potential for use in scientific research. PPMB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Synthesis and Pharmacological Properties

The compound 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide belongs to a class of derivatives that includes 1-substituted piperidines. These compounds are notable for their methods of synthesis and pharmacological properties. Specifically, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, such as trihexyphenidyl, biperiden, and diphenidol, exhibit significant pharmacological activity. The synthesis techniques and the pharmacological properties of these derivatives are of considerable interest in scientific research (Vardanyan, 2018).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their potential in inhibiting in vivo angiogenesis and their DNA cleavage abilities. These novel piperidine analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific electron-donating and withdrawing groups at various positions of the phenyl ring of the side chain appears to influence their potency as anticancer agents (Kambappa et al., 2017).

Structural Properties and Hydrogen-Bonded Assembly

Research on closely related 4,6-disubstituted 2-amino-5-formylpyrimidines has revealed different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in various dimensions. The bond lengths in these compounds provide evidence for significant polarization of the electronic structure. The way these molecules are linked, either in isolated dimeric aggregates, chains of edge-fused rings, or in sheets, is crucial for understanding their properties and potential applications (Acosta et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-2-17(16-9-5-3-6-10-16)20(25)22-15-18-21-12-11-19(23-18)24-13-7-4-8-14-24/h3,5-6,9-12,17H,2,4,7-8,13-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSEHYCFRNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)

![1-Cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)